molecular formula C32H33F4N9O5 B3181814 Itacitinib adipate CAS No. 1334302-63-4

Itacitinib adipate

Katalognummer: B3181814
CAS-Nummer: 1334302-63-4
Molekulargewicht: 699.7 g/mol
InChI-Schlüssel: CEGWJIQFBNFMHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of itacitinib adipate involves multiple steps, starting from the preparation of key intermediates. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Itacitinibadipat unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

    Oxidation: Wasserstoffperoxid, Kaliumpermanganat

    Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid

    Substitution: Halogene, Nukleophile

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation verschiedene oxidierte Derivate liefern, während Reduktion reduzierte Formen der Verbindung erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Cytokine Release Syndrome (CRS) Prevention

Itacitinib adipate has shown promise in preventing CRS, a severe side effect of CAR T-cell therapy characterized by excessive inflammatory cytokine release. A study demonstrated that itacitinib significantly reduced levels of cytokines such as IFNγ and IL6 in both in vitro and in vivo models without impairing the proliferation or antitumor activity of CAR T-cells. This suggests its potential as a prophylactic agent during CAR T-cell treatments, with ongoing clinical trials to further evaluate its efficacy (NCT04071366) .

Myelodysplastic Syndromes (MDS)

Currently, this compound is undergoing Phase II clinical trials for the treatment of MDS. The drug's specific phase transition success rate (PTSR) and likelihood of approval (LoA) have been assessed, indicating a competitive standing in the development pipeline for this indication . MDS is a hematological disorder characterized by ineffective hematopoiesis, and itacitinib's mechanism as a JAK1 inhibitor may address underlying inflammatory processes contributing to the disease.

Acute Graft-Versus-Host Disease (GVHD)

In the context of acute GVHD, itacitinib is being evaluated for its safety and efficacy when used in conjunction with corticosteroids. A Phase II study indicated that itacitinib could improve outcomes in patients experiencing this complication post-transplantation . The drug's ability to modulate immune responses through JAK1 inhibition may be particularly beneficial in managing GVHD.

Psoriasis Treatment

This compound has also been tested for its effects on moderate to severe psoriasis. In a Phase II trial involving 50 patients, significant improvements were noted with higher doses of itacitinib, particularly at 600 mg/day, where patients achieved PASI75 response rates that surpassed those of placebo . This highlights its potential as an effective therapeutic option for dermatological conditions mediated by inflammatory pathways.

Comparative Efficacy Data

To better understand the effectiveness of this compound across different conditions, the following table summarizes key findings from clinical trials:

Condition Trial Phase Dosage Outcome Measure Results
Cytokine Release SyndromePhase IIVariesCytokine levelsSignificant reduction in key cytokines
Myelodysplastic SyndromesPhase IITBDPTSR/LoACompetitive PTSR; ongoing evaluation
Acute Graft-Versus-Host DiseasePhase IITBDEfficacy vs placeboImproved outcomes noted; ongoing studies
PsoriasisPhase II600 mg/dayPASI75 responseSignificant improvement vs placebo

Biologische Aktivität

Itacitinib adipate (INCB039110 adipate) is a novel, potent, and selective Janus kinase 1 (JAK1) inhibitor developed by Incyte Corporation. It is primarily investigated for its therapeutic potential in various inflammatory and autoimmune conditions, such as acute graft-versus-host disease (aGVHD) and cytokine release syndrome (CRS). This article delves into the biological activity of this compound, including its mechanism of action, clinical efficacy, safety profile, and relevant research findings.

This compound selectively inhibits JAK1, a member of the JAK family of enzymes involved in the signaling pathways of various cytokines and growth factors. By blocking JAK1, this compound interferes with the downstream signaling processes that lead to inflammation and immune responses. This mechanism makes it a promising candidate for treating conditions characterized by excessive inflammatory responses.

Graft-Versus-Host Disease (GVHD)

In recent clinical trials, particularly the GRAVITAS-301 study, itacitinib was evaluated in combination with corticosteroids for treatment-naïve patients with aGVHD. The study aimed to assess overall response rates at Day 28. However, results indicated that itacitinib did not statistically improve the overall response rate or non-relapse mortality compared to placebo plus corticosteroids .

Despite this setback, itacitinib's safety profile was consistent with previous studies, where common adverse events included thrombocytopenia (34.9%) and anemia (29.8%) .

Cytokine Release Syndrome

This compound is also under investigation for its efficacy in managing cytokine release syndrome, a severe complication often associated with immunotherapies. Phase II trials are currently ongoing to evaluate its effectiveness in this context .

Safety Profile

The safety of this compound has been assessed across various studies. Common adverse effects reported include:

  • Nasopharyngitis
  • Increased AST levels
  • Headaches
  • Hypertriglyceridemia

These side effects are generally manageable but highlight the need for careful monitoring during treatment .

Pharmacokinetics

Itacitinib exhibits favorable pharmacokinetic properties. A study assessing its pharmacokinetics in patients with varying degrees of renal function indicated minimal renal elimination (approximately 8.4% as unchanged drug). The maximum plasma concentration (C_max) and area under the curve (AUC) were significantly affected by coadministration with CYP3A inhibitors or inducers, suggesting that drug interactions should be carefully considered during therapy .

Data Summary Table

Study Indication Efficacy Adverse Events
GRAVITAS-301Acute GVHDNo significant improvement vs placeboThrombocytopenia (34.9%), Anemia (29.8%)
Ongoing Phase II TrialsCytokine Release SyndromeUnder investigationNot yet fully characterized

Case Studies and Research Findings

  • Phase I Study : A Phase I study demonstrated that itacitinib could halt tumor cell growth by inhibiting necessary enzymes for cell proliferation .
  • Pediatric Study : A Phase 1/2 study focused on pediatric subjects with aGVHD is currently underway to evaluate the safety and efficacy of this compound in younger populations .
  • Renal Impairment Study : Research on patients with renal impairment revealed altered pharmacokinetics, necessitating dosage adjustments based on renal function to maintain therapeutic effectiveness while minimizing toxicity .

Eigenschaften

IUPAC Name

2-[1-[1-[3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl]-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile;hexanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F4N9O.C6H10O4/c27-20-18(1-7-32-22(20)26(28,29)30)24(40)37-9-3-17(4-10-37)38-13-25(14-38,5-6-31)39-12-16(11-36-39)21-19-2-8-33-23(19)35-15-34-21;7-5(8)3-1-2-4-6(9)10/h1-2,7-8,11-12,15,17H,3-5,9-10,13-14H2,(H,33,34,35);1-4H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGWJIQFBNFMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(C2)(CC#N)N3C=C(C=N3)C4=C5C=CNC5=NC=N4)C(=O)C6=C(C(=NC=C6)C(F)(F)F)F.C(CCC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33F4N9O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

699.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334302-63-4
Record name Itacitinib adipate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334302634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ITACITINIB ADIPATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZG407XE0Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a 0.5-L flask equipped with a mechanical stirrer, a thermocouple, an addition funnel, and a nitrogen inlet was added a solution of crude 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(1-(3-fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-yl)azetidin-3-yl)acetonitrile (8 free base, 31.38 g, 56.7 mmol) in acetone (220 mL) and adipic acid (8.7 g, 59.53 mmol, 1.05 equiv) at ambient temperature. The reaction mixture was then heated to reflux to give a solution. n-Heptane (220 mL) was gradually added to the reaction mixture at 40-50° C. in one hour. The resulting mixture was gradually cooled to ambient temperature in one hour and stirred at ambient temperature for an additional 16 hours. The solids were collected by filtration, washed with n-heptane (2×60 mL), and dried under vacuum at 50° C. with nitrogen sweeping to constant weight to afford 2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(1-(3-fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-yl)azetidin-3-yl)acetonitrile adipate (9, 34.0 g, 39.7 g theoretical, 85.6% for two steps) as a white to off-white solid. 9: 1H NMR (400 MHz, DMSO-d6) δ 12.16 (s, 1H), 12.05 (brs, 2H), 8.85 (s, 1H), 8.72 (s, 1H), 8.69 (d, J=4.7 Hz, 1H), 8.45 (s, 1H), 7.93 (t, J=4.7 Hz, 1H), 7.63 (dd, J=3.6, 2.3 Hz, 1H), 7.09 (dd, J=3.6, 1.7 Hz, 1H), δ 4.11 (dt, J=11.0, 4.4 Hz, 1H), 3.77 (d, J=7.8 Hz, 2H), 3.60 (t, J=7.8 Hz, 2H), 3.58 (s, 2H), 3.44 (dt, J=14.4, 4.6 Hz, 1H), 3.28 (t, J=10.4 Hz, 1H), 3.09 (ddd, J=13.2, 9.6, 3.2 Hz, 1H), 2.58 (tt, J=8.6, 3.5 Hz, 1H), 2.28-2.17 (m, 4H), 1.83-1.74 (m, 1H), 1.67 (d, J=11.0 Hz, 1H), 1.59-1.46 (m, 4H), 1.37-1.21 (m, 2H) ppm; 13C NMR (101 MHz, DMSO-d6) δ 174.38, 160.29, (153.52, 150.87), 152.20, 150.94, 149.63, (146.30, 146.25), 139.48, (134.79, 134.62), (135.08, 134.97, 134.74, 134.62, 134.38, 134.28, 134.04, 133.93), 129.21, 127.62, 126.84, 122.05, (124.75, 122.02, 119.29, 116.54), 117.39, 113.01, 99.99, 61.47, 60.50, 57.06, 44.24, 33.42, 30.70, 28.63, 27.89, 27.20, 24.07 ppm; C32H33F4N9O5 (MW 699.66; C26H23F4N9O for free base, MW, 553.51), LCMS (EI) m/e 554.0 (M++H).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Itacitinib adipate
Reactant of Route 2
Itacitinib adipate
Reactant of Route 3
Reactant of Route 3
Itacitinib adipate
Reactant of Route 4
Reactant of Route 4
Itacitinib adipate
Reactant of Route 5
Reactant of Route 5
Itacitinib adipate
Reactant of Route 6
Itacitinib adipate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.